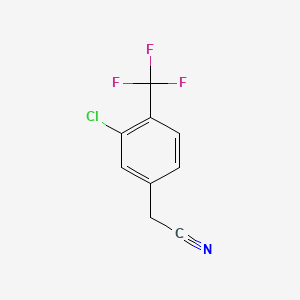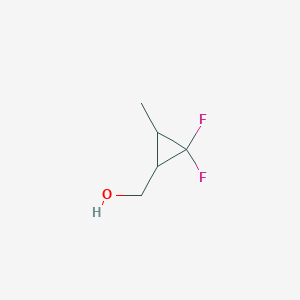
(2,2-Difluoro-3-methylcyclopropyl)methanol
説明
“(2,2-Difluoro-3-methylcyclopropyl)methanol” is an organic compound with the molecular formula C5H8F2O . It is also known as DFMC. The compound has a molecular weight of 122.11 . The IUPAC name for this compound is ( (1S,3R)-2,2-difluoro-3-methylcyclopropyl)methanol .
Molecular Structure Analysis
The InChI code for “(2,2-Difluoro-3-methylcyclopropyl)methanol” is 1S/C5H8F2O/c1-3-4 (2-8)5 (3,6)7/h3-4,8H,2H2,1H3/t3-,4-/m1/s1 . The InChI key is VSFCACSLFLWHTL-QWWZWVQMSA-N .Physical And Chemical Properties Analysis
“(2,2-Difluoro-3-methylcyclopropyl)methanol” is a liquid at room temperature .科学的研究の応用
Methanol as a Substrate for Biological Production
Methanol, including derivatives like (2,2-Difluoro-3-methylcyclopropyl)methanol, is an attractive substrate for the biological production of chemicals and fuels. Engineering Escherichia coli for converting methanol to metabolites demonstrates the potential of using methanol in biological systems. This research shows the conversion of methanol into biomass components, with the potential for creating specialty chemicals in vivo (Whitaker et al., 2017).
Synthesis of Difluorinated Cyclopropanoid Nucleoside Analogues
Starting from compounds like (2,2-difluorocyclopropyl)methanol, a novel class of difluorinated cyclopropanoid nucleoside analogues can be synthesized. This demonstrates the compound's utility in the synthesis of complex molecules, which can be obtained in enantiomerically pure form (Csuk & Thiede, 2002).
Methanol in Methylotrophic Bacteria
Methanol is used by methylotrophic bacteria as a single source of carbon and energy. The availability of methanol and its potential production from renewable resources make it a valuable feedstock for biotechnology. This includes the study of Methylobacterium extorquens, which has been extensively researched for its ability to metabolize methanol for the production of value-added products (Ochsner et al., 2014).
Methanol in Industrial and Biotechnological Applications
Methanol is one of the most promising building blocks for obtaining more complex chemical structures. Its role extends beyond a mere substrate to being a clean-burning fuel with high octane numbers. The conversion of CO2 to methanol is also notable for its potential to reduce CO2 emissions. Methanol's utility in various industrial processes, including as a hydrogen carrier, highlights its versatility (Dalena et al., 2018).
Methanol in Hydroxylation and Halocyclization Reactions
The hydroxylation of hydrocarbons, such as those involving derivatives of cyclopropyl methanol, is significant in understanding the chemistry of certain enzymatic processes. Studies on methane monooxygenase provide insights into the hydroxylation reactions of such compounds (Liu et al., 1993).
Methanol in Biotechnological Applications with Methylotrophic Bacteria
The use of methanol in bioprocess technology with methylotrophic bacteria, such as Methylobacterium extorquens, is well-established. This highlights the potential of these bacteria for developing economically competitive bioprocesses based on methanol as an alternative carbon source (Schrader et al., 2009).
Safety And Hazards
The compound is classified as a danger according to GHS pictograms . The hazard statements include H225, H315, H319, and H335 . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces . It is recommended to use only outdoors or in a well-ventilated area and to wear protective gloves, eye protection, and face protection .
特性
IUPAC Name |
(2,2-difluoro-3-methylcyclopropyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O/c1-3-4(2-8)5(3,6)7/h3-4,8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFCACSLFLWHTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Difluoro-3-methylcyclopropyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



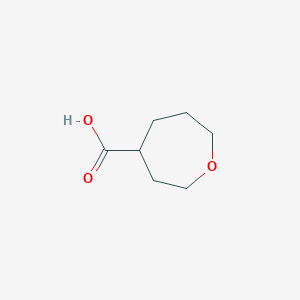
![2,2-Dimethyl-6-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1425427.png)
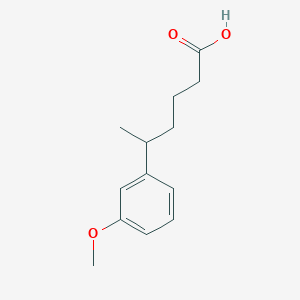
![methyl 4,5-dimethyl-6H-thieno[2,3-b]pyrrole-2-carboxylate](/img/structure/B1425431.png)
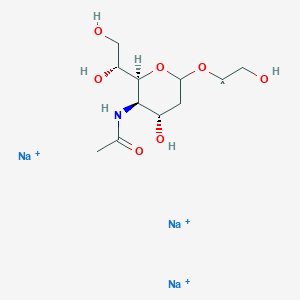
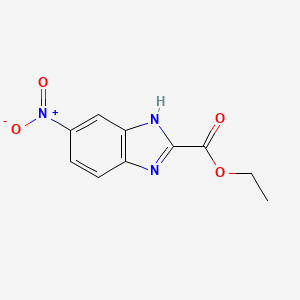
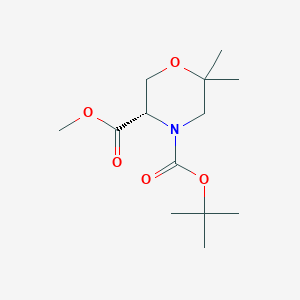
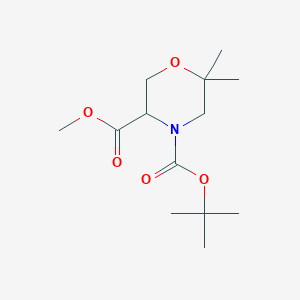
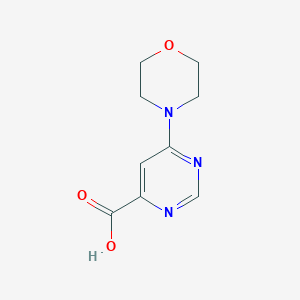
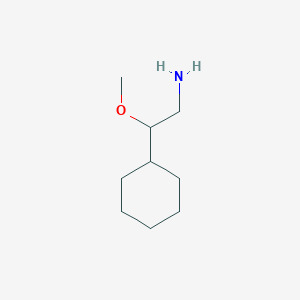
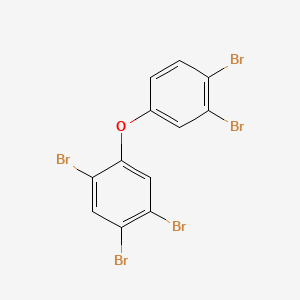
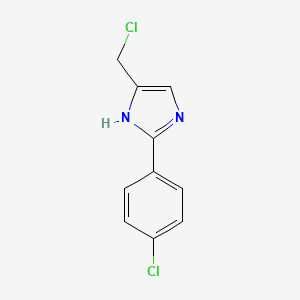
![4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid](/img/structure/B1425445.png)
